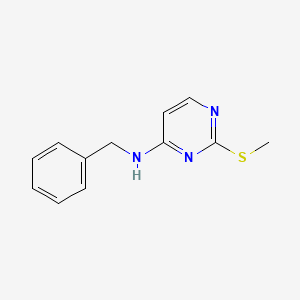

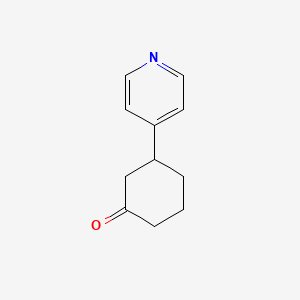

N-Benzyl-2-(methylthio)pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Benzyl-2-(methylthio)pyrimidin-4-amine, also known as N-BMP, is an important building block for many organic compounds and has a wide range of applications in scientific research. This compound has been studied extensively in recent years, with its synthesis, mechanism of action, biochemical and physiological effects, and applications in lab experiments being the focus of much research.

Aplicaciones Científicas De Investigación

Anti-inflammatory Activities

- Scientific Field: Pharmacology

- Application Summary: Pyrimidines display a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Methods of Application: Numerous methods for the synthesis of pyrimidines are described . The procedure involves a reaction between easily available chalcones and benzamidine hydrochloride .

- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Anticancer Activities

- Scientific Field: Oncology

- Application Summary: A new series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives was designed and synthesized according to the structure of well-established V600EBRAF inhibitors .

- Methods of Application: The terminal sulfonamide moiety was linked to the pyrimidine ring via either ethylamine or propylamine bridge . The designed series was tested at fixed concentration (1 µM) against V600EBRAF .

- Results or Outcomes: Compounds 12e, 12i, and 12l exhibited the strongest inhibitory activity among all target compounds and 12l had the lowest IC 50 of 0.49 µM . Compound 12e showed the most significant growth inhibition against multiple cancer cell lines .

Antioxidant Activities

- Scientific Field: Biochemistry

- Application Summary: Pyrimidines display a range of pharmacological effects including antioxidants . The antioxidant effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Methods of Application: Numerous methods for the synthesis of pyrimidines are described . The procedure involves a reaction between easily available chalcones and benzamidine hydrochloride .

- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .

Antiviral Activities

- Scientific Field: Virology

- Application Summary: Pyrimidines display a range of pharmacological effects including antiviral activities . The antiviral effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Methods of Application: Numerous methods for the synthesis of pyrimidines are described . The procedure involves a reaction between easily available chalcones and benzamidine hydrochloride .

- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .

Propiedades

IUPAC Name |

N-benzyl-2-methylsulfanylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3S/c1-16-12-13-8-7-11(15-12)14-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXIAFTYXCCCQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546560 |

Source

|

| Record name | N-Benzyl-2-(methylsulfanyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-2-(methylthio)pyrimidin-4-amine | |

CAS RN |

91719-61-8 |

Source

|

| Record name | N-Benzyl-2-(methylsulfanyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

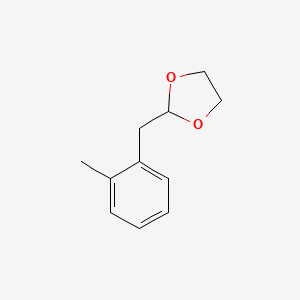

![(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B1314214.png)